molecular formula C7H6O2 B1626514 Benzoic acid-d CAS No. 406679-59-2

Benzoic acid-d

Cat. No.: B1626514
CAS No.: 406679-59-2
M. Wt: 123.13 g/mol
InChI Key: WPYMKLBDIGXBTP-DYCDLGHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoic acid-d can be synthesized through several methods. One common approach involves the deuteration of benzoic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound often involves the catalytic exchange of hydrogen with deuterium in benzoic acid. This process is carried out in specialized reactors designed to handle deuterium gas and ensure high purity of the final product .

Mechanism of Action

The mechanism of action of benzoic acid-d is similar to that of benzoic acid. It functions as a weak acid, capable of donating a deuterium ion to a solution, thereby lowering its pH. This property is particularly useful in food preservation, where it inhibits the growth of bacteria and fungi . In biological systems, this compound is metabolized by butyrate-CoA ligase into benzoyl-CoA, which is then converted to hippuric acid by glycine N-acyltransferase .

Properties

IUPAC Name

deuterio benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514712
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406679-59-2
Record name (O-~2~H)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406679-59-2
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Synthesis routes and methods I

Procedure details

A mixture of 0.276 g of toluene, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to toluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 60° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield benzoic acid and benzaldehyde in 49% and 3% yields, respectively, at 53% conversion of toluene.
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
[Compound]
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
product 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
di-isopropanolamine
Quantity
261.06 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
69.69 g
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Shono and co-workers found that when they used CF3H/tBuOK/DMF to react with benzaldehyde at −50° C., benzyl alcohol and benzoic acid were formed by the competing Cannizzaro reaction (Shono, T.; Ishifume, M.; Okada, T.; Kashimura, S. J. Org. Chem. 1991, 56, 2). As mentioned above, the product of the present method is substantially free of benzyl alcohol and benzoic acid. Although Russell and Roques repeated the Shono reaction using excess CF3H (9.5 eq.) and tBuOK (2.2 eq.) at −50° C., and 67% yield of trifluoromethylated product 5 was formed and no benzyl alcohol was detected (Russell, J.; Roques, N. Tetrahedron 1998, 54, 13771), they reported that the high reaction temperature with excess base could lead to Cannizzaro reaction and jeopardize the nucleophilic trifluoromethylation.
Name
CF3H tBuOK DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The separated catalyst was added to a fresh batch of sodium bromate (0.3 g) and benzyl alcohol (0.216 g, 2 mmol) in acetonitrile:water (5:7, 12 ml). The above procedure was repeated to give benzoic acid as a white solid (0.21 g, 87%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods V

Procedure details

To {4-[3-amino-4-(methylamino)phenoxy](2-pyridyl)}-N-methylcarboxamide (1 eq) in methanol was added 4-isothiocyanatobenzoic acid (1 eq) and stirred at 60° C. for 3 h. To it was then added iodomethane (1 eq) and heated to 60° C. for 3 h. and concentrated the solvent and purified on silica gel to yield 4-({1-methyl-5-[2-(N-methylcarbamoyl)(4-pyridyloxy))]benzimidazol-2-yl}amino)benzoic acid. MS: MH+=417.
Name
{4-[3-amino-4-(methylamino)phenoxy](2-pyridyl)}-N-methylcarboxamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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